molecular formula C12H21NO6 B13698519 Methyl (2R,6S)-4-Boc-6-(hydroxymethyl)morpholine-2-carboxylate

Methyl (2R,6S)-4-Boc-6-(hydroxymethyl)morpholine-2-carboxylate

Cat. No.: B13698519
M. Wt: 275.30 g/mol
InChI Key: QLSZIUDKMLYFGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate involves the reaction of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate with formaldehyde under basic conditions, followed by esterification . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ester groups can participate in esterification reactions, modifying the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydroxymethyl group provides versatility in forming hydrogen bonds, while the ester groups offer opportunities for esterification and other reactions .

Properties

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

4-O-tert-butyl 2-O-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-5-8(7-14)18-9(6-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3

InChI Key

QLSZIUDKMLYFGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)C(=O)OC)CO

Origin of Product

United States

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